molecular formula C7H4F3I B15155454 3-Fluoro-5-iodobenzodifluoride

3-Fluoro-5-iodobenzodifluoride

Cat. No.: B15155454
M. Wt: 272.01 g/mol
InChI Key: IFIAFONIMHFXFW-UHFFFAOYSA-N
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Description

3-Fluoro-5-iodobenzodifluoride is a chemical compound with the molecular formula C7H4F3I It is characterized by the presence of both fluorine and iodine atoms attached to a benzene ring, along with two additional fluorine atoms in a difluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-iodobenzodifluoride typically involves halogenation reactions. One common method is the iodination of 3-fluorobenzodifluoride using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, under controlled temperature conditions to ensure selective iodination at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification methods such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-5-iodobenzodifluoride can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions, often using reagents like sodium azide or potassium cyanide.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common due to the stability of the difluoromethyl group.

    Coupling Reactions: The iodine atom makes it a suitable candidate for coupling reactions such as Suzuki or Sonogashira couplings, where it can form new carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures.

    Coupling Reactions: Often use palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran (THF) or toluene.

Major Products:

    Substitution Reactions: Products vary depending on the nucleophile used, resulting in compounds like 3-fluoro-5-azidobenzodifluoride or 3-fluoro-5-cyanobenzodifluoride.

    Coupling Reactions: Products include biaryl compounds or alkyne-substituted derivatives, depending on the specific coupling partners.

Scientific Research Applications

3-Fluoro-5-iodobenzodifluoride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Medicine: Investigated for its role in the synthesis of diagnostic agents and therapeutic compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-iodobenzodifluoride depends on its specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating substitution or coupling reactions. The fluorine atoms contribute to the compound’s stability and reactivity, influencing its behavior in various chemical environments. Molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 3-Fluoro-4-iodobenzodifluoride
  • 3-Fluoro-2-iodobenzodifluoride
  • 3-Fluoro-5-bromobenzodifluoride

Comparison: 3-Fluoro-5-iodobenzodifluoride is unique due to the specific positioning of the fluorine and iodine atoms, which influences its reactivity and applications. Compared to its analogs, it may offer different reactivity profiles in substitution and coupling reactions, making it a valuable compound for specific synthetic applications.

Properties

Molecular Formula

C7H4F3I

Molecular Weight

272.01 g/mol

IUPAC Name

1-(difluoromethyl)-3-fluoro-5-iodobenzene

InChI

InChI=1S/C7H4F3I/c8-5-1-4(7(9)10)2-6(11)3-5/h1-3,7H

InChI Key

IFIAFONIMHFXFW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)I)C(F)F

Origin of Product

United States

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